7-(3,4-diethoxybenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(3,4-DIETHOXYPHENYL)METHYL]-8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-DIETHOXYPHENYL)METHYL]-8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 3,4-diethoxyphenyl and 2-fluorophenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, organometallic reagents, and catalysts to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-DIETHOXYPHENYL)METHYL]-8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the purine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(3,4-DIETHOXYPHENYL)METHYL]-8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signaling in cells.
Uniqueness
7-[(3,4-DIETHOXYPHENYL)METHYL]-8-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27FN4O4S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
7-[(3,4-diethoxyphenyl)methyl]-8-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27FN4O4S/c1-5-33-19-12-11-16(13-20(19)34-6-2)14-30-21-22(28(3)25(32)29(4)23(21)31)27-24(30)35-15-17-9-7-8-10-18(17)26/h7-13H,5-6,14-15H2,1-4H3 |
InChI Key |
YVGSNRKYWIUJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(N=C2SCC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)OCC |
Origin of Product |
United States |
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